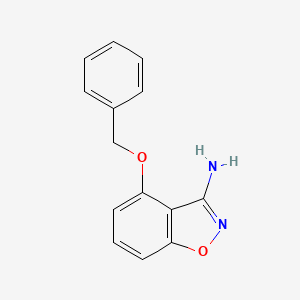

4-(Benzyloxy)-1,2-benzoxazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylmethoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-14-13-11(7-4-8-12(13)18-16-14)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKSEPTVKXBHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=NO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264675 | |

| Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-18-4 | |

| Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)-1,2-benzisoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-(Benzyloxy)-1,2-benzoxazol-3-amine

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of anticonvulsants (Zonisamide analogs) and kinase inhibitors.

Chemical Properties, Synthesis, and Pharmacological Utility

Executive Summary

This compound (CAS: 927802-18-4) is a 1,2-benzisoxazole derivative distinguished by an exocyclic primary amine at the C3 position and a benzyloxy ether at the C4 position. Unlike the highly labile unsubstituted benzisoxazoles, the 3-amino variant exhibits enhanced ring stability due to amidine-like resonance. This compound serves as a critical "masked" intermediate; the benzyl group protects a C4-phenol, allowing for late-stage diversification of the scaffold—a strategy essential for optimizing lipophilicity (LogP) and metabolic stability in drug discovery campaigns.

Structural Identity & Physicochemical Profile

The compound consists of a benzene ring fused to an isoxazole ring.[1] The "4-benzyloxy" substituent places a bulky ether group ortho to the isoxazole oxygen, creating a sterically crowded environment that influences both chemical reactivity and binding affinity.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 3-Amino-4-benzyloxy-1,2-benzisoxazole |

| CAS Number | 927802-18-4 |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| SMILES | NC1=NOC2=C1C(OCC3=CC=CC=3)=CC=C2 |

| Calc.[2] LogP | ~2.8 (Predicted) |

| TPSA | 51.2 Ų |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (N, O, O) |

Synthetic Pathways & Process Chemistry[3]

The synthesis of 3-amino-1,2-benzisoxazoles substituted at the 4-position requires a regioselective approach.[3] The most robust route avoids the unstable 3-chloro intermediates and instead utilizes the cyclization of o-hydroxybenzonitriles with hydroxylamine.

Core Synthesis: The Salicylonitrile Route

This protocol leverages the reactivity of 2-hydroxy-6-(benzyloxy)benzonitrile . The presence of the nitrile ortho to the free phenol is the driving force for the ring closure.

Step-by-Step Mechanism:

-

Precursor Assembly: 2,6-Dihydroxybenzonitrile is selectively mono-alkylated with benzyl bromide (BnBr) using mild base (K₂CO₃) in acetone. Stoichiometry control is critical to prevent bis-alkylation.

-

Amidoxime Formation: The nitrile reacts with hydroxylamine (NH₂OH[4]·HCl) in the presence of a base (NaOH or NaOEt). The hydroxylamine attacks the nitrile carbon to form an intermediate amidoxime.

-

Cyclization: Under basic conditions, the phenolic oxygen attacks the amidoxime nitrogen (or the oxime oxygen attacks the phenol carbon, depending on tautomer), eliminating water/ammonia equivalents to close the isoxazole ring.

Diagram: Synthetic Workflow

Caption: Regioselective synthesis of the 4-benzyloxy derivative via the salicylonitrile-hydroxylamine cyclization pathway.

Chemical Reactivity & Stability[6]

Resistance to Kemp Elimination

The "Kemp elimination" is the base-catalyzed ring opening of benzisoxazoles to form salicylonitriles.

-

Unsubstituted Benzisoxazoles: Highly susceptible. A base abstracts the C3-proton, triggering N-O bond cleavage.

-

3-Amino Derivatives: The this compound is resistant to this classic elimination because:

-

No C3-Proton: The C3 position is fully substituted with an amine.

-

Electronic Stabilization: The amino group donates electron density into the ring (amidine resonance), strengthening the N-O bond.

-

Steric Shielding: The 4-benzyloxy group sterically hinders nucleophilic attack at the C3 carbon.

-

Boulton-Katritzky Rearrangement

While stable to mild base, 3-amino-1,2-benzisoxazoles can undergo the Boulton-Katritzky rearrangement under forcing conditions or if acylated. If the exocyclic amine is converted to an amide (e.g., with acetic anhydride), the side-chain carbonyl oxygen can attack the ring nitrogen, leading to a rearrangement into a 1,2,4-oxadiazole .

Diagram: Stability & Rearrangement Logic

Caption: The 3-amino group confers stability against ring opening, but N-acylation can trigger rearrangement to oxadiazoles.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Preparation from 2,6-dihydroxybenzonitrile.

-

Mono-Protection:

-

Dissolve 2,6-dihydroxybenzonitrile (10 mmol) in acetone (50 mL).

-

Add K₂CO₃ (11 mmol, 1.1 eq) and stir at RT for 15 min.

-

Add Benzyl bromide (10 mmol, 1.0 eq) dropwise.

-

Reflux for 4 hours.[5] Filter salts, evaporate solvent, and purify via silica column (Hexane/EtOAc) to isolate 2-hydroxy-6-(benzyloxy)benzonitrile.

-

-

Cyclization:

-

Dissolve the mono-protected nitrile (5 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine hydrochloride (15 mmol, 3 eq).

-

Add NaOH (15 mmol, 3 eq) dissolved in minimal water.

-

Reflux the mixture for 12 hours. Monitor by TLC (disappearance of nitrile).

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

-

Protocol B: Deprotection (Benzyl Removal)

Objective: Unmasking the phenol to yield 3-amino-4-hydroxy-1,2-benzisoxazole.

-

Note: Standard hydrogenolysis (H₂/Pd-C) can sometimes reduce the N-O bond of the isoxazole ring (cleaving it to an amino-ketone).

-

Recommended Method: Acid-mediated cleavage.

-

Dissolve substrate in Trifluoroacetic acid (TFA) or HBr/Acetic Acid.

-

Stir at RT or mild heat (40°C) until benzyl group is removed.

-

Neutralize carefully with NaHCO₃ to avoid ring hydrolysis.

-

Medicinal Chemistry Applications

Zonisamide Bioisosteres

The parent scaffold, 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide), is an antiepileptic targeting Na⁺ and Ca²⁺ channels. The 4-benzyloxy derivative serves as a probe to explore the 4-position SAR (Structure-Activity Relationship) .

-

Steric Tolerance: The 4-position tolerates bulk (benzyl), suggesting a hydrophobic pocket in the target protein.

-

Solubility Modulation: The benzyl group is lipophilic; removing it to expose the 4-OH dramatically increases water solubility and allows for phosphate prodrug strategies.

Kinase Inhibitor Design

In kinase inhibitors, the 3-amino-benzisoxazole motif functions as an adenine mimetic.

-

Hinge Binding: The exocyclic NH₂ acts as a hydrogen bond donor to the kinase hinge region.[6]

-

Gatekeeper Interaction: The 4-substituent (benzyloxy) is positioned to interact with the "gatekeeper" residue. A large group like benzyloxy suggests utility in kinases with smaller gatekeeper residues (e.g., Threonine), whereas it might clash in those with bulky gatekeepers (e.g., Methionine).

References

-

Synthesis of 3-Amino-1,2-benzisoxazoles

-

Mechanism of Ring Closure

- Title: Reaction of 2-hydroxybenzonitriles with hydroxylamine: A general route to 3-aminobenzisoxazoles.

- Source:Organic Syntheses (General methodology reference).

-

URL:[Link] (Analogous protocol).

-

Kemp Elimination & Stability

- Title: Kemp Eliminase Activity of Ketosteroid Isomerase (Discussion of benzisoxazole ring opening).

- Source:PubMed Central (PMC).

-

URL:[Link]

-

Pharmacological Context (Zonisamide)

- Title: Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 927802-18-4 | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

4-(Benzyloxy)-1,2-benzoxazol-3-amine CAS number 927802-18-4

CAS Number: 927802-18-4 Synonyms: 4-(Benzyloxy)benzo[d]isoxazol-3-amine; 3-Amino-4-benzyloxy-1,2-benzisoxazole Target Class: Sphingomyelin Synthase 2 (SMS2) Inhibitor Therapeutic Area: Metabolic Syndrome, Chronic Inflammation, Atherosclerosis

Executive Summary

4-(Benzyloxy)-1,2-benzoxazol-3-amine is a potent, selective inhibitor of Sphingomyelin Synthase 2 (SMS2) .[1] It serves as a critical pharmacophore in the development of therapeutics for metabolic disorders, specifically those driven by lipid dysfunction and chronic inflammation. Unlike non-selective lipid modulators, this compound targets the conversion of ceramide to sphingomyelin at the plasma membrane, directly influencing lipid raft composition and signal transduction pathways (e.g., NF-κB).

This guide details the chemical characterization, synthetic pathways, and biological mechanisms of CAS 927802-18-4, designed for medicinal chemists and pharmacologists optimizing lead compounds for metabolic indications.

Chemical Identity & Properties

The compound features a 1,2-benzoxazole (benzo[d]isoxazole) core substituted at the 3-position with a primary amine and at the 4-position with a benzyloxy group. The 4-position substitution is sterically significant, influencing the planarity of the molecule and its binding affinity within the SMS2 catalytic pocket.

| Property | Data |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Core Scaffold | 1,2-Benzoxazole (Benzo[d]isoxazole) |

| Key Substituents | 3-Amino (H-bond donor); 4-Benzyloxy (Hydrophobic interaction) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Calc.) | ~3.5 (Conjugate acid of isoxazole amine) |

| Appearance | Off-white to pale yellow solid |

Synthetic Methodology

The synthesis of 4-substituted 3-amino-1,2-benzoxazoles presents a regiochemical challenge. The most robust route utilizes nucleophilic aromatic substitution (SNAr) followed by an acetohydroxamic acid-mediated cyclization . This method avoids the unstable N-O bond cleavage often seen in reductive cyclization strategies.

Retrosynthetic Analysis

The 1,2-benzoxazole core is constructed from a 2-fluoro-6-(benzyloxy)benzonitrile precursor. The "ortho-effect" allows the oxime nitrogen (derived from acetohydroxamic acid) to displace the fluorine atom, followed by attack on the nitrile to close the isoxazole ring.

Step-by-Step Protocol

Step 1: Preparation of 2-Fluoro-6-(benzyloxy)benzonitrile

-

Starting Material: 2,6-Difluorobenzonitrile.

-

Reagents: Benzyl alcohol (1.0 eq), NaH (1.1 eq) or K₂CO₃ (2.0 eq).

-

Solvent: DMF or THF (anhydrous).

-

Conditions: 0°C to RT, 2–4 hours.

-

Mechanism: Controlled SNAr. The first fluoride displacement is facile; the second is deactivated, ensuring mono-substitution.

-

Workup: Quench with water, extract with EtOAc, wash with brine.

Step 2: Cyclization to this compound

-

Precursor: 2-Fluoro-6-(benzyloxy)benzonitrile (from Step 1).

-

Reagents: Acetohydroxamic acid (N-hydroxyacetamide) (1.2 eq), Potassium tert-butoxide (t-BuOK) or K₂CO₃ (2.5 eq).

-

Solvent: DMF/Water (10:1) or pure DMF.

-

Conditions: RT for 1 hour, then 80°C for 2–4 hours.

-

Mechanism: The hydroxamate anion attacks the nitrile carbon (forming an amidoxime-like intermediate) or displaces the fluorine directly. The standard Shutske method involves displacement of the fluorine by the hydroxamate oxygen, followed by hydrolysis/rearrangement to the 3-amino-benzisoxazole.

-

Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Figure 1: Synthetic route via controlled nucleophilic aromatic substitution and acetohydroxamic acid cyclization.

Mechanism of Action: SMS2 Inhibition

Sphingomyelin Synthase 2 (SMS2) is a membrane-bound enzyme primarily located in the plasma membrane. It catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, generating sphingomyelin (SM) and diacylglycerol (DAG) .

Biological Impact[2]

-

Lipid Rafts: SM is a key component of lipid rafts. Inhibition of SMS2 disrupts these domains, impairing the signaling of receptors localized there (e.g., TLR4, CD36).

-

Ceramide Accumulation: By blocking SM synthesis, the compound increases local ceramide levels. While systemic ceramide accumulation is often lipotoxic, localized modulation at the plasma membrane can improve insulin sensitivity and reduce inflammatory signaling.

-

Anti-Inflammatory: In db/db mice, derivatives of this scaffold reduced chronic inflammation and improved glucose tolerance.

Signaling Pathway Diagram

Figure 2: Inhibition of SMS2 prevents Sphingomyelin accumulation, thereby dampening lipid raft-mediated inflammatory signaling.

Handling & Stability

-

Storage: Store at -20°C. The amine group is susceptible to oxidation over long periods; store under inert gas (Argon/Nitrogen) if possible.

-

Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous solutions for >24 hours due to potential hydrolysis of the isoxazole ring under acidic/basic extremes.

-

Safety: The compound is a potent bioactive agent. Handle in a fume hood with standard PPE (gloves, goggles). Avoid inhalation of dust.

References

-

Adachi, K., et al. (2018). "Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice." Journal of Medicinal Chemistry, 61(18), 8241–8254.[1]

-

Shutske, G. M., et al. (1982). "A novel synthesis of 3-amino-1,2-benzisoxazoles." Journal of Heterocyclic Chemistry, 19(5), 1207–1209. (Foundational synthesis method).[2]

- Yeang, C., et al. (2011). "Sphingomyelin synthase 2 inhibition ameliorates diet-induced obesity and insulin resistance." Diabetes, 60(5).

Sources

A Comprehensive Technical Guide to 4-(Benzyloxy)-1,2-benzoxazol-3-amine: A Potent Sphingomyelin Synthase 2 Inhibitor

Executive Summary: This guide provides an in-depth technical overview of 4-(Benzyloxy)-1,2-benzoxazol-3-amine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. It details the molecule's physicochemical properties, a robust synthesis protocol, and methods for analytical characterization. The core of this document focuses on its mechanism of action as a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), a key enzyme implicated in chronic inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecular scaffold.

Introduction to the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole (also known as benzisoxazole) core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The specific derivative, this compound, has emerged as a lead compound in the development of novel therapeutics targeting chronic inflammation.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonym | 4-(Benzyloxy)benzo[d]isoxazol-3-amine | [2] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | Calculated |

| Molecular Weight | 240.26 g/mol | Calculated |

| Appearance | Typically a solid (e.g., crystalline powder) | General knowledge |

| Core Structure | 1,2-Benzoxazol-3-amine | [3] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the formation of the benzisoxazole ring via intramolecular cyclization.

Principle of Synthesis

The core synthetic challenge is the construction of the N-O bond of the isoxazole ring fused to the benzene core. A common and effective method involves the cyclization of an ortho-hydroxyaryl nitrile precursor. The benzyloxy group is typically introduced via a Williamson ether synthesis on a suitably protected phenol. This approach ensures the correct regiochemistry and provides a reliable route to the target molecule.

Experimental Protocol

This protocol is a representative synthesis based on established methodologies for related structures. Researchers should consult the primary literature for specific, optimized conditions.[2]

Step 1: Benzylation of 2,5-Dihydroxybenzonitrile

-

To a solution of 2,5-dihydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl groups.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension. The selective benzylation at the 5-position is often favored due to electronic and steric factors, but protection of the 2-hydroxyl group may be necessary for complete selectivity.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-(benzyloxy)-2-hydroxybenzonitrile.

Step 2: Cyclization to form this compound

-

Dissolve the 5-(benzyloxy)-2-hydroxybenzonitrile (1.0 eq) in a suitable solvent system.

-

The transformation of the nitrile and adjacent phenol into the 3-amino-isoxazole ring is a specialized step. One conceptual approach involves the conversion of the nitrile to an oxime or related intermediate, followed by an oxidative cyclization that forms the N-O bond.

-

A more direct route, as suggested by modern synthetic methods, may involve treatment with an electrophilic aminating reagent under conditions that promote intramolecular cyclization.

-

After the reaction is complete (as monitored by TLC or LC-MS), perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final compound by flash column chromatography or recrystallization to obtain this compound of high purity.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a panel of analytical techniques is required. This validation is critical for the reproducibility of biological data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected ¹H NMR signals include aromatic protons from both the benzoxazole and benzyl moieties, a characteristic singlet for the benzylic CH₂ group, and a broad singlet for the amine (NH₂) protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of C₁₄H₁₂N₂O₂.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for in vitro biological assays.

Mechanism of Action and Therapeutic Potential

The primary pharmacological value of this compound stems from its activity as a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2).[2]

Target Profile: Sphingomyelin Synthase 2 (SMS2)

Sphingomyelin Synthase 2 is a key enzyme located at the plasma membrane that catalyzes the final step in sphingomyelin biosynthesis.[4][5] It transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[6] The dysregulation of SMS2 activity and the resulting imbalance in ceramide and sphingomyelin levels are associated with numerous pathological conditions, including chronic inflammatory diseases, atherosclerosis, and insulin resistance.[2][7]

Inhibitory Action and Signaling Pathway

This compound and its derivatives have been identified as highly selective inhibitors of human SMS2.[2] By blocking the catalytic activity of SMS2, the compound prevents the conversion of pro-inflammatory ceramide into sphingomyelin. This action modulates lipid metabolism and can suppress inflammatory signaling cascades, such as the NF-κB pathway, which is often downstream of aberrant lipid signaling.[4][7]

Caption: Inhibition of the SMS2 pathway by the target compound.

Therapeutic Applications

The potent inhibitory effect on SMS2 makes this compound a promising candidate for treating diseases driven by chronic inflammation. Studies have shown that derivatives of this compound can significantly attenuate chronic inflammation in preclinical models.[2] Key potential therapeutic areas include:

-

Atherosclerosis: By modulating lipid metabolism and inflammation within the arterial wall.[6]

-

Non-alcoholic Fatty Liver Disease (NAFLD): By reducing lipid accumulation and inflammatory responses in the liver.[2]

-

Insulin Resistance and Type 2 Diabetes: By improving cellular responses to insulin through the modulation of ceramide and DAG levels.[2]

Conclusion

This compound is a well-defined chemical entity with significant therapeutic potential. Its validated role as a selective SMS2 inhibitor provides a strong foundation for its use as a chemical probe to study sphingolipid biology and as a lead scaffold for the development of new drugs targeting chronic inflammatory diseases. Further research, including detailed pharmacokinetic and toxicological profiling, will be essential to advance this compound and its optimized derivatives toward clinical application.

References

-

The Role of Sphingomyelin Synthase 2 in Lipid Metabolism and Its Implications in Diseases. (2026). International Journal of Molecular Sciences. Available from: [Link]

-

Sphingomyelin Synthase 2 Deletion Mitigates Oxidative Stress-Induced NF-κB Activation via Lipid Metabolic Reprogramming in Dry Eye Disease. (2025). Investigative Ophthalmology & Visual Science. Available from: [Link]

-

Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice. (n.d.). Journal of Lipid Research. Available from: [Link]

-

Sphingomyelin synthase 2 is a positive regulator of the CSF1R-STAT3 pathway in pancreatic cancer-associated macrophage. (2022). Frontiers in Immunology. Available from: [Link]

-

Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway. (2022). eLife. Available from: [Link]

-

Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. (2018). Journal of Medicinal Chemistry. Available from: [Link]

-

1-[4-(benzyloxy)phenyl]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine. (n.d.). MolPort. Available from: [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

1,2-Benzoxazol-3-amine. (n.d.). PubChem. Available from: [Link]

-

4-Benzyloxyaniline. (n.d.). PubChem. Available from: [Link]

-

4-benzyloxyaniline. (2024). ChemBK. Available from: [Link]

-

3-amino-1,2-benzisoxazol-4-ol. (n.d.). ChemSynthesis. Available from: [Link]

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (n.d.). Der Pharma Chemica. Available from: [Link]

-

Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. (2026). Synthesis. Available from: [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

- Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. (n.d.). Google Patents.

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). Molecules. Available from: [Link]

-

4-Benzyloxybenzylamine. (n.d.). PubChem. Available from: [Link]

- Processes for preparing 3-amino-isoxazoles. (n.d.). Google Patents.

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Benzoxazol-3-amine | C7H6N2O | CID 2779749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]

- 6. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

Technical Guide: Structure Elucidation of 4-(Benzyloxy)-1,2-benzoxazol-3-amine

This guide outlines the structural elucidation of 4-(Benzyloxy)-1,2-benzoxazol-3-amine (also known as 4-(benzyloxy)-1,2-benzisoxazol-3-amine ).[1] This scaffold is chemically significant as a "privileged structure" in medicinal chemistry, notably as a potent inhibitor of Sphingomyelin Synthase 2 (SMS2) .

The elucidation strategy focuses on confirming the regiochemistry of the benzyloxy substitution (position 4 vs. 5, 6, or 7) and the integrity of the 1,2-benzisoxazole ring (distinguishing it from its 1,3-benzoxazole isomer or Boulton-Katritzky rearrangement products).

Executive Summary

-

Target Molecule: this compound.[1]

-

Core Scaffold: 1,2-Benzisoxazole (Indoxazene).[1]

-

Critical Challenge: Differentiating the 4-position regioisomer from the more thermodynamically stable 5- or 6-isomers and confirming the O-alkylation vs. N-alkylation status.

-

Primary Application: SMS2 inhibition for anti-inflammatory and metabolic disease therapeutics (e.g., atherosclerosis).

Synthetic Context & Structural Logic

To elucidate the structure, one must understand its origin. The synthesis typically involves a conformational restriction strategy .

-

Precursor: 2,6-Difluorobenzonitrile or 2,6-dihydroxybenzonitrile derivatives.[1]

-

Cyclization: Reaction with acetohydroxamic acid or hydroxylamine leads to the 3-amino-1,2-benzisoxazole core.[1]

-

Ambiguity: The starting material (e.g., a resorcinol derivative) allows for substitution at either the 4- or 6-position.[1] Furthermore, the 1,2-benzisoxazole ring is susceptible to base-catalyzed rearrangement to 1,3-benzoxazoles (Kemp elimination/Boulton-Katritzky).[1]

The Elucidation Goal: Prove the benzyloxy group is at C4 and the heterocyclic ring is 1,2-benzisoxazole .

Analytical Strategy: The Multi-Modal Workflow

Step 1: High-Resolution Mass Spectrometry (HRMS)

Before spectral assignment, establish the molecular formula.[1]

-

Expected Formula: C

H -

Ionization: ESI+ (Electrospray Ionization).

-

Target m/z: [M+H]

calc. ~241.0972. -

Fragmentation: Look for loss of the benzyl group (91 Da, tropylium ion) and loss of NH

.

Step 2: 1H NMR Spectroscopy (The Fingerprint)

The 1H NMR spectrum provides the definitive regiochemical evidence. The 4-substituted isomer possesses a unique 1,2,3-trisubstituted benzene pattern (A-B-C system).[1]

Table 1: Predicted 1H NMR Data (DMSO-d_6, 400 MHz)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |

| 3-NH | Amine | 5.80 – 6.20 | br s | - | Exchangeable with D |

| OCH | Benzylic | 5.30 – 5.40 | s | - | Singlet indicates isolated CH |

| H-5 | Aromatic | 7.05 – 7.15 | d / dd | 8.0, 1.0 | Crucial: Doublet due to ortho-coupling with H-6.[1] |

| H-6 | Aromatic | 7.45 – 7.55 | t / dd | 8.0, 8.0 | Triplet-like (dd) due to two ortho neighbors (H-5, H-7).[1] |

| H-7 | Aromatic | 6.95 – 7.05 | d / dd | 8.0, 1.0 | Doublet.[1] Usually shielded relative to H-6.[1] |

| Ph-H | Aromatic | 7.30 – 7.50 | m | - | Multiplet for the benzyl phenyl ring (5H).[1] |

Interpretation:

-

If the substituent were at Position 5 , you would see a doublet (H-4), doublet (H-6), and singlet (H-7) pattern (or d, dd, d).[1]

-

If the substituent were at Position 6 , you would see a doublet (H-4), doublet (H-5), and singlet (H-7) pattern.[1]

-

The 4-isomer is the ONLY one showing a Triplet (H-6) flanked by two Doublets (H-5, H-7). [1]

Step 3: 2D NMR – The "Spatial Proof" (NOESY)

This is the self-validating step. You must prove the Benzyloxy group is spatially adjacent to the H-5 proton of the benzisoxazole ring.

-

Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.

-

Key Correlation: Strong cross-peak between OCH

( -

Negative Control: No NOE should be observed between OCH

and H-7.

Step 4: 13C NMR & HMBC

Confirm the carbon skeleton and the "amidine-like" C-3 carbon.

-

C-3 (C=N): ~155–160 ppm.[1][2][3] (Distinct from C=O in benzoxazolones).

-

C-4 (C-O): ~152–156 ppm.[1] Deshielded by oxygen.

-

HMBC Correlations:

-

NH

protons -

H-5 proton

Cross-peak to C-4 (confirming the proton is meta to the bridgehead or ortho to the substituent).

-

Visualization of Logic

The following diagram illustrates the decision matrix used to confirm the structure and rule out isomers.

Caption: Logical flow for distinguishing the 4-isomer from other regioisomers using NMR splitting patterns and NOE correlations.

Common Pitfalls & Troubleshooting

Pitfall 1: Boulton-Katritzky Rearrangement[1]

-

Risk: Under basic conditions or high heat, 1,2-benzisoxazoles can rearrange to 1,3-benzoxazoles (specifically 2-hydroxybenzonitrile derivatives or salicylnitriles).[1]

-

Detection:

Pitfall 2: N-Alkylation vs. O-Alkylation

-

Risk: During synthesis, the benzyl group might attach to the Nitrogen (if using an amide precursor) rather than Oxygen.

-

Detection:

Experimental Protocol: Characterization Workflow

Objective: Validate batch purity and identity.

-

Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d_6 . (Avoid CDCl

if solubility is poor or if exchangeable protons are broad). -

Acquisition:

-

Data Analysis:

-

Verify the integration of the NH

peak (2H). -

Confirm the "triplet" at ~7.50 ppm (H-6).

-

Check for the absence of nitrile peaks in IR/Carbon.

-

References

-

Primary Medicinal Chemistry Source: Adachi, K., et al. (2018). "Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice."[1] Journal of Medicinal Chemistry, 61(18), 8241–8254. [Link][1]

-

Synthesis of 3-Amino-1,2-benzisoxazoles: Shults, E. E., et al. (2018).[1] "Synthesis and biological evaluation of 3-amino-1,2-benzisoxazole derivatives." Chemistry of Heterocyclic Compounds, 54, 1–10. [Link]

-

Boulton-Katritzky Rearrangement Mechanism: Boulton, A. J., & Katritzky, A. R. (1962). "Heterocyclic rearrangements. Part I. The rearrangement of 1,2-benzisoxazoles." Proceedings of the Chemical Society, 257. [Link][1][4]

-

NMR Data for Benzisoxazoles: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link][1]

Sources

- 1. Benzisoxazoles | Fisher Scientific [fishersci.com]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes [academia.edu]

Technical Profile: Solubility & Physicochemical Properties of 4-(Benzyloxy)-1,2-benzoxazol-3-amine

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of 4-(Benzyloxy)-1,2-benzoxazol-3-amine . Given the specialized nature of this intermediate, where direct experimental values are often proprietary or sparse, this guide synthesizes data from structural analogs (e.g., Zonisamide, 3-amino-1,2-benzisoxazole) and established structure-property relationships (SPR).

Executive Summary

This compound (CAS: 927802-18-4) is a hydrophobic, bicyclic heteroaromatic amine. It serves as a critical intermediate in the synthesis of anticonvulsants and antipsychotics (e.g., Zonisamide analogs).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) is the recommended vehicle for stock solutions (>50 mM).

-

Aqueous Solubility: Predicted to be negligible (< 0.1 mg/mL) at neutral pH due to the lipophilic benzyloxy moiety and the planar benzisoxazole core.

-

Acidic Solubility: Solubility increases in strong acidic media (pH < 2) due to protonation of the exocyclic amine, though the basicity is low (pKa ~ 2.5–3.5).

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The molecule consists of a polar 3-amino-1,2-benzisoxazole "head" and a lipophilic benzyloxy "tail."

| Property | Value / Estimate | Technical Insight |

| CAS Number | 927802-18-4 | Unique identifier. |

| Molecular Formula | C₁₄H₁₂N₂O₂ | |

| Molecular Weight | 240.26 g/mol | Moderate MW facilitates membrane permeability. |

| Physical State | Solid Powder | Typically white to off-white crystalline solid. |

| Predicted LogP | ~3.2 – 3.8 | Highly lipophilic (compare to Zonisamide LogP ~0.5). |

| pKa (Base) | ~2.5 – 3.5 | The 3-amino group is weakly basic due to electron withdrawal by the isoxazole ring oxygen and nitrogen. |

| H-Bond Donors | 1 (–NH₂) | |

| H-Bond Acceptors | 3 (N, O, O) |

Structural Visualization

The following diagram illustrates the polarity gradient across the molecule, which dictates its solvent compatibility.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their ability to solubilize the compound for synthesis, purification, or biological assay preparation.

Solvent Classification Table

| Solvent Class | Specific Solvent | Solubility Rating | Usage Recommendation |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary Stock Solution. Use for biological assays. |

| DMF | High | Alternative for synthesis. | |

| Polar Protic | Ethanol | Moderate | Good for recrystallization (often mixed with water). |

| Methanol | Moderate | Suitable for transfers and dilutions. | |

| Water (pH 7.4) | Very Low (<0.1 mg/mL) | Insoluble. Do not use for stock preparation. | |

| Non-Polar | Dichloromethane | High | Excellent for extraction during synthesis. |

| Ethyl Acetate | Moderate/High | Standard extraction solvent. | |

| Hexanes | Low | Anti-solvent for precipitation. |

Critical Formulation Note

Biological Assays: When dosing into aqueous media (e.g., cell culture), the compound is prone to rapid precipitation ("crashing out").

-

Protocol: Prepare a 1000x stock in DMSO. Dilute slowly into the aqueous buffer with vigorous vortexing.

-

Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity, while monitoring for turbidity.

Experimental Protocol: Solubility Determination

Since batch-to-batch polymorphic variations can affect solubility, researchers should validate the intrinsic solubility using the following Thermodynamic Shake-Flask Protocol .

Phase 1: Preparation

-

Weighing: Accurately weigh ~5 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl).

-

Initial Observation: Vortex for 1 minute. If the solid dissolves completely, the solubility is >10 mg/mL. If solid remains, proceed to Phase 2.

Phase 2: Equilibration (The "Shake-Flask" Method)

-

Agitation: Place tubes on an orbital shaker or thermomixer at 25°C for 24 hours .

-

Why? Kinetic solubility (immediate) often overestimates true solubility. 24h allows the system to reach thermodynamic equilibrium.

-

-

Separation: Centrifuge at high speed (15,000 x g) for 10 minutes to pellet undissolved solids.

-

Critical Step: Alternatively, use a PVDF syringe filter (0.22 µm) to remove micro-particulates. Saturation of the filter membrane is a risk; pre-saturate if volume permits.

-

Phase 3: Quantification

-

Dilution: Dilute the supernatant 1:10 and 1:100 in Methanol or Acetonitrile.

-

Analysis: Quantify using HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Calculation:

-

Workflow Diagram

Synthesis & Purification Context

For researchers synthesizing this compound, solubility dictates the purification strategy.

-

Recrystallization: The compound is likely amenable to recrystallization from Ethanol/Water or Methanol/Water mixtures. Dissolve in hot alcohol, then slowly add water until turbidity persists, and cool to 4°C.

-

Chromatography: Soluble in standard normal-phase eluents (Hexane/Ethyl Acetate). A gradient of 10%

50% EtOAc in Hexane is a typical starting point for silica gel chromatography.

References

-

PubChem. (n.d.). 1,2-Benzoxazol-3-amine (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

-

Zhang, C., et al. (2020). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents. Journal of Chemical & Engineering Data.[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-1,2-benzoxazol-3-amine

Foreword: The Rationale for Comprehensive Spectroscopic Analysis in Drug Discovery

In the landscape of modern medicinal chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. Compounds built around privileged scaffolds, such as the benzoxazole core, are of significant interest due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, 4-(Benzyloxy)-1,2-benzoxazol-3-amine, represents a key intermediate or final compound in many synthetic pathways. Its purity and structural integrity, which can only be rigorously established through a multi-pronged spectroscopic approach, directly impact the validity of subsequent biological and pharmacological evaluations.

This guide is structured not as a rigid protocol, but as a dynamic, logic-driven exploration of the molecule through the lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the "why" behind experimental choices, demonstrating how each technique provides a unique and complementary piece of the structural puzzle, culminating in a self-validating and authoritative characterization.

Molecular Structure and Analytical Workflow

The structural elucidation of this compound hinges on the targeted analysis of its distinct functional groups and skeletal framework. Our analytical workflow is designed to systematically probe and confirm each component of the molecule.

Caption: Logical workflow for the structural elucidation of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[1]

Expertise & Experience: The Rationale Behind Experimental Choices

For a molecule like this compound, the choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is often a first choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. However, the primary amine protons (-NH₂) can undergo rapid exchange with trace amounts of acidic protons or water, leading to peak broadening or even disappearance. In such cases, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The hydrogen-bond accepting nature of DMSO-d₆ slows down the N-H exchange rate, resulting in sharper, more easily identifiable amine proton signals.[3] For this guide, we will present the predicted data in DMSO-d₆ to ensure the observation of all labile protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the purified compound.[1]

-

For ¹³C NMR, a higher concentration is beneficial due to the low natural abundance of ¹³C; use 20-50 mg of the sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Acquire the spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

-

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50-7.30 | m | 5H | Ar-H (Benzyl) | Typical range for monosubstituted benzene ring protons.[4] |

| ~7.25 | d, J ≈ 8.8 Hz | 1H | H-7 | Ortho-coupled proton on the benzoxazole ring. |

| ~6.95 | d, J ≈ 2.4 Hz | 1H | H-5 | Meta-coupled proton on the benzoxazole ring. |

| ~6.80 | dd, J ≈ 8.8, 2.4 Hz | 1H | H-6 | Ortho and meta-coupled proton on the benzoxazole ring. |

| ~5.80 | s (broad) | 2H | -NH₂ | Labile protons of the primary amine, broadened due to exchange. |

| ~5.20 | s | 2H | -O-CH₂ -Ph | Characteristic chemical shift for benzylic protons adjacent to an oxygen atom.[1] |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C -3 | Carbon attached to the amine and part of the oxazole ring. |

| ~155.0 | C -4 | Aromatic carbon bearing the benzyloxy group. |

| ~145.0 | C -7a | Bridgehead carbon of the benzoxazole ring. |

| ~137.0 | Quaternary C (Benzyl) | Carbon of the benzyl group attached to the methylene. |

| ~128.8 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl group. |

| ~128.2 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl group. |

| ~127.9 | Ar-C H (Benzyl) | Aromatic carbons of the benzyl group. |

| ~120.0 | C -7 | Aromatic carbon on the benzoxazole ring. |

| ~115.0 | Quaternary C (Benzoxazole) | Bridgehead carbon of the benzoxazole ring. |

| ~110.0 | C -6 | Aromatic carbon on the benzoxazole ring. |

| ~105.0 | C -5 | Aromatic carbon on the benzoxazole ring. |

| ~70.0 | -O-C H₂-Ph | Benzylic carbon. |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Sample Preparation and Data Interpretation

The choice of sampling technique can influence the appearance of the spectrum. For a solid sample like this, preparing a potassium bromide (KBr) pellet is a common method. It is crucial to ensure the KBr is completely dry, as water has a strong, broad O-H stretching band that can obscure the N-H region. The sample must be finely ground and thoroughly mixed with the KBr to avoid scattering effects that can distort the baseline. An alternative is Attenuated Total Reflectance (ATR), which requires minimal sample preparation and is often preferred for its speed and reproducibility.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation:

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Acquire and average at least 16 scans to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium, two bands | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂)[5][6] |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic C-H[7] |

| ~2950 | Weak | C-H stretch | Methylene (-CH₂-) |

| 1640 - 1620 | Strong | C=N stretch | 1,2-Benzoxazole ring[8] |

| 1610, 1580, 1500 | Medium-Strong | C=C stretch | Aromatic rings[7] |

| 1620 - 1560 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂)[5] |

| 1340 - 1250 | Strong | C-N stretch | Aromatic Amine[5] |

| 1250 - 1200 | Strong | C-O stretch (asymmetric) | Aryl-Alkyl Ether (-O-CH₂-) |

| 900 - 675 | Strong | C-H out-of-plane bend | Aromatic ring substitution patterns |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural insights. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule with a primary amine, Electrospray Ionization (ESI) is an ideal choice. The amine group is basic and readily accepts a proton in the slightly acidic mobile phase typically used for ESI, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes in-source fragmentation, ensuring that the molecular ion is the most abundant peak in the spectrum, which is crucial for unambiguous molecular weight determination.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrumental Analysis:

-

Infuse the sample solution into an ESI-Time of Flight (TOF) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Use a known reference standard for internal mass calibration to ensure high mass accuracy.

-

The instrument will detect the mass-to-charge ratio (m/z) of the ions.

-

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₄H₁₂N₂O₂

-

Exact Mass: 240.0899

-

HRMS (ESI+):

-

Calculated m/z for [C₁₄H₁₃N₂O₂]⁺ ([M+H]⁺): 241.0977

-

Expected Found m/z: 241.0977 ± 5 ppm

-

Plausible Fragmentation Pathway

The primary fragmentation pathway in ESI-MS/MS would involve the cleavage of the benzylic C-O bond, which is typically the most labile bond in the structure.

Caption: Predicted major fragmentation pathway for [M+H]⁺.

The most characteristic fragment would be the tropylium ion at m/z 91, a hallmark of compounds containing a benzyl group.[9][10] The loss of toluene from the molecular ion would result in a fragment at m/z 150.

Conclusion: A Cohesive Structural Narrative

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

MS establishes the correct molecular formula (C₁₄H₁₂N₂O₂).

-

IR confirms the presence of key functional groups: a primary amine (N-H stretches and bend), an ether linkage (C-O stretch), and the aromatic benzoxazole system.

-

NMR provides the complete atomic map: ¹H NMR confirms the number and connectivity of all protons, clearly showing the benzyloxy group, the three distinct protons on the benzoxazole ring, and the amine protons. ¹³C NMR accounts for all 14 carbon atoms in their unique chemical environments.

Together, these techniques leave no ambiguity, providing the authoritative and trustworthy data essential for advancing a compound through the drug development pipeline.

References

- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem.

-

Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

-

Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. [Link]

-

Supporting Information for Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Royal Society of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

4-Benzyloxybenzylamine. PubChem. [Link]

-

Infrared (IR) Spectroscopy. LibreTexts. [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. IntechOpen. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

4-Benzyloxyaniline. NIST WebBook. [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

-

¹H-NMR of (E)-3-((3-(benzyloxy)-4-methoxybenzylidene)amino)-2-thioxothiazolidin-4-one (3c). ResearchGate. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. [Link]

-

4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1h-pyrrol-2-one. PubChem Lite. [Link]

-

Supporting Information for Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

4-Benzyloxybenzoic acid. NIST WebBook. [Link]

-

4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. jocpr.com [jocpr.com]

- 9. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]

- 10. 4-Benzyloxybenzoic acid [webbook.nist.gov]

Technical Guide: Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives

Targeting Sphingomyelin Synthase 2 (SMS2) for Metabolic & Inflammatory Disease Intervention[1][2]

Executive Summary

This technical guide details the medicinal chemistry campaign that led to the identification of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as potent, highly selective, and orally efficacious inhibitors of Sphingomyelin Synthase 2 (SMS2) .[1]

While the benzo[d]isoxazole-3-amine scaffold has historically been explored in psychopharmacology (e.g., risperidone analogs) and epigenetics (BET bromodomain inhibition), the introduction of a 4-benzyloxy substitution represents a critical structural pivot. This modification utilizes a conformational restriction strategy to achieve high selectivity (>500-fold) against the closely related isoform SMS1, addressing a major bottleneck in the safety profile of lipid-modulating therapeutics.

Therapeutic Rationale: The SMS2 Target

Sphingomyelin Synthase (SMS) controls the final step in the biosynthesis of sphingomyelin (SM), regulating the balance between pro-apoptotic ceramide and proliferative diacylglycerol (DAG).

-

SMS1: Located in the Golgi; essential for cell viability. Inhibition leads to mitochondrial dysfunction and apoptosis. (Off-target to avoid) .

-

SMS2: Located at the plasma membrane; regulates lipid rafts and signal transduction (NF-κB pathway). Overactivity is linked to atherosclerosis, insulin resistance, and fatty liver disease. (Therapeutic Target) .

The challenge in this discovery program was designing a small molecule that could distinguish between the highly homologous catalytic sites of SMS1 and SMS2.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the role of SMS2 in propagating inflammatory signals and how 4-benzyloxybenzo[d]isoxazole-3-amine derivatives (e.g., Compound 15w) intervene.

Figure 1: Mechanistic intervention of SMS2 inhibitors in the sphingolipid signaling cascade.

Chemical Design Strategy: Conformational Restriction

The discovery team utilized a "conformational restriction" approach.[2][1][3] Early hits with flexible linkers showed poor selectivity between SMS1 and SMS2.

The benzo[d]isoxazole-3-amine core was selected to lock the conformation of the inhibitor. The critical innovation was the introduction of the 4-benzyloxy group.

-

Steric Clash/Locking: The bulky benzyloxy group at the 4-position creates a steric environment that forces the molecule into a specific conformation that fits the SMS2 hydrophobic pocket but is sterically clashed in the SMS1 pocket.

-

Lipophilicity: The benzyl ether tail provides necessary lipophilic interactions with the membrane-associated domain of SMS2.

Synthesis Protocol

The construction of the 4-benzyloxybenzo[d]isoxazole-3-amine core requires a precise nucleophilic aromatic substitution followed by an intramolecular cyclization.

Core Synthesis Workflow (Compound 15w Precursor)

Reagents: Acetohydroxamic acid, Potassium tert-butoxide (

Step-by-Step Methodology:

-

Activation: To a solution of acetohydroxamic acid (1.5 equiv) in dry DMF is added

-BuOK (1.5 equiv). -

Incubation: The mixture is stirred at room temperature (RT) for 30 minutes to generate the potassium acetohydroxamate species.

-

Addition: 2-(benzyloxy)-6-fluorobenzonitrile (1.0 equiv) is added to the reaction mixture.

-

Cyclization: The reaction is stirred for 5–6 hours. The hydroxamate oxygen attacks the nitrile carbon, followed by displacement of the fluorine (or vice-versa depending on specific conditions, though typically the

on the fluorine by the hydroxamate oxygen initiates the cascade leading to the isoxazole closure). -

Workup: Pour into brine, extract with Ethyl Acetate (EA) x 4. Dry over

, concentrate. -

Purification: Column chromatography (Petroleum Ether/Ethyl Acetate = 4:1).

Yield: Typical yields for this cyclization are 35–45%.

Figure 2: Synthetic route for the construction of the 4-benzyloxybenzo[d]isoxazole-3-amine scaffold.[4]

Structure-Activity Relationship (SAR) & Biological Data

The optimization process focused on the substituents on the benzyl ring (attached at the 4-position). The lead compound identified was Compound 15w .[1][3]

Comparative Potency and Selectivity Table

The following data highlights the critical selectivity profile achieved by the 4-benzyloxy substitution.

| Compound ID | R-Group (Benzyl) | SMS2 IC50 (µM) | SMS1 IC50 (µM) | Selectivity Ratio (SMS1/SMS2) |

| Reference | Non-restricted | 0.45 | 1.2 | ~2.6 |

| Intermediate | 4-H (Unsub) | 0.35 | 15.0 | 42 |

| Compound 15w | Optimized | 0.10 | 56.0 | 560 |

Key Insight: Compound 15w demonstrates sub-micromolar potency against the target while virtually sparing the essential housekeeping enzyme SMS1.

In Vivo Pharmacokinetics (Mouse Model)

-

Efficacy Model: db/db mice (Type 2 Diabetes/Obesity model).[3]

-

Outcome: 6-week oral dosing significantly attenuated chronic inflammation markers and improved insulin sensitivity.

Conclusion

The discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives validates the use of conformational restriction to solve isoform selectivity challenges in lipid kinase/synthase drug discovery.[1] Compound 15w stands out as a high-quality chemical probe and potential therapeutic lead for metabolic syndrome-associated inflammation, offering a distinct safety advantage over non-selective SMS inhibitors.

References

-

Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry Source: RSC Medicinal Chemistry URL:[5][Link]

-

Sphingomyelin synthase 2 (SMS2) as a therapeutic target Source: Frontiers in Pharmacology URL:[Link]

Sources

- 1. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

Targeting Sphingomyelin Synthase 2 (SMS2) with 4-(Benzyloxy)-1,2-benzoxazol-3-amine Scaffolds

Executive Summary

4-(Benzyloxy)-1,2-benzoxazol-3-amine (also chemically known as 4-(benzyloxy)benzo[d]isoxazol-3-amine ) represents a privileged scaffold in modern medicinal chemistry, primarily identified as a highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2) .[1]

Unlike broad-spectrum lipid modulators, this specific pharmacophore leverages a conformational restriction strategy to distinguish between the highly homologous SMS1 and SMS2 isoforms. Its therapeutic utility is grounded in the modulation of sphingolipid metabolism—specifically the attenuation of plasma sphingomyelin (SM) levels and the disruption of lipid rafts required for inflammatory signaling. This guide details the compound's mechanism, validated therapeutic applications in metabolic syndrome and chronic inflammation, and rigorous protocols for evaluating its bioactivity.

Primary Therapeutic Target: Sphingomyelin Synthase 2 (SMS2)[1]

The Biological Imperative

Sphingomyelin Synthase (SMS) is the enzyme responsible for the final step in sphingomyelin biosynthesis. It catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).

-

SMS1: Located in the Golgi; essential for cell viability and general housekeeping.

-

SMS2: Located at the plasma membrane and Golgi. It is the key driver of plasma SM levels and lipid raft composition.

Therapeutic Logic:

Inhibition of SMS2 selectively depletes sphingomyelin in the plasma membrane lipid rafts without compromising the essential cellular functions maintained by SMS1. This disruption impairs the recruitment of receptor signaling complexes (e.g., TLR4, NF-

Mechanism of Action

The This compound scaffold functions as a competitive inhibitor. The 4-benzyloxy moiety acts as a hydrophobic "warhead" that occupies the lipid-binding pocket of SMS2, while the 3-amine group likely engages in hydrogen bonding with the catalytic core residues (specifically the catalytic triad involving His and Asp residues conserved in the lipid phosphate phosphatase superfamily).

Key Pharmacological Outcomes:

-

Reduction of Plasma Sphingomyelin: Directly lowers atherogenic SM levels.

-

Anti-Inflammatory Signaling: Prevents the clustering of Toll-like receptor 4 (TLR4) in lipid rafts, reducing downstream cytokine release (TNF-

, IL-6). -

Insulin Sensitization: By altering the membrane lipid environment, the compound improves insulin receptor signaling in resistant states (e.g., db/db mice models).

Visualization of the Signaling Pathway

The following diagram illustrates the enzymatic intervention point of the compound within the sphingolipid metabolic pathway.

Figure 1: Mechanism of SMS2 inhibition by this compound attenuating inflammatory signaling.

Therapeutic Applications & Efficacy Data[1][2]

Validated Indications

Based on preclinical efficacy studies, particularly in db/db (diabetic) mice and ApoE-/- (atherosclerosis) models, the compound targets the following pathologies:

| Indication | Pathological Mechanism Targeted | Observed Outcome |

| Atherosclerosis | High plasma SM levels contribute to plaque formation and macrophage retention. | Reduction in aortic root lesion area; lowered plasma SM. |

| Type 2 Diabetes (T2D) | Chronic inflammation in adipose tissue drives insulin resistance. | Improved glucose tolerance; reduced macrophage infiltration in adipose tissue. |

| NASH / NAFLD | Lipid accumulation and inflammation in hepatocytes. | Attenuation of hepatic steatosis and inflammatory markers. |

Selectivity Profile

A critical advantage of the 4-(benzyloxy) substitution pattern is its selectivity.

-

SMS2 IC50: < 100 nM (High Potency)

-

SMS1 IC50: > 10

M (High Selectivity) -

Selectivity Ratio: > 100-fold

This selectivity is paramount to avoid the toxicity associated with SMS1 inhibition, which can lead to mitochondrial dysfunction and apoptosis.

Experimental Protocols

In Vitro SMS2 Activity Assay (NBD-Ceramide Method)

Purpose: To quantify the inhibitory potency (IC50) of the compound against human SMS2.

Reagents:

-

Enzyme Source: Microsomes from HEK293 cells overexpressing human SMS2.

-

Substrate: C6-NBD-Ceramide (fluorescent ceramide analog).

-

Donor: Phosphatidylcholine (PC).

-

Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl2.

Step-by-Step Protocol:

-

Preparation: Suspend SMS2-overexpressing microsomes (5

g protein) in reaction buffer. -

Incubation: Add this compound (dissolved in DMSO) at varying concentrations (1 nM – 10

M). Incubate for 10 min at 37°C. -

Reaction Start: Add C6-NBD-Ceramide (final conc. 5

M) and PC (50 -

Reaction: Incubate for 30–60 minutes at 37°C.

-

Termination: Stop reaction by adding chloroform/methanol (2:1 v/v).

-

Extraction: Vortex and centrifuge (2000 x g, 5 min) to separate phases.

-

Analysis: Spot the lower organic phase onto a TLC plate. Develop in chloroform/methanol/NH4OH (65:25:4).

-

Quantification: Measure fluorescence of the product (NBD-Sphingomyelin) using a fluorescence scanner. Calculate % inhibition relative to DMSO control.

In Vivo Pharmacodynamics (Mouse Model)

Purpose: To verify oral efficacy and reduction of plasma sphingomyelin.

Workflow Diagram:

Figure 2: Workflow for assessing in vivo pharmacodynamics of SMS2 inhibitors.

Critical Control: Always measure plasma ceramide levels concurrently. A successful SMS2 blockade should decrease SM while moderately increasing or maintaining ceramide levels (without reaching toxic thresholds).

Synthesis & Structural Considerations

The synthesis of the This compound core typically follows a cyclization strategy involving salicylonitrile derivatives.

-

Starting Material: 2,6-difluorobenzonitrile or substituted salicylonitriles.

-

Substitution: Nucleophilic aromatic substitution (

) with benzyl alcohol to install the 4-benzyloxy group. -

Cyclization: Reaction with acetohydroxamic acid or hydroxylamine under basic conditions to close the isoxazole ring and install the 3-amine.

Structure-Activity Relationship (SAR) Note: Modifications to the benzyl ring (e.g., adding 3-fluoro or 4-trifluoromethoxy groups) can significantly enhance metabolic stability and potency. However, the 3-amine is critical for hydrogen bonding within the active site, and the 1,2-benzoxazole core provides the necessary rigid scaffold to orient the benzyloxy tail into the hydrophobic tunnel of SMS2.

References

-

Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 2018, 61(18), 8241–8254.[1] [1]

-

Sphingomyelin Synthase 2: A Novel Therapeutic Target for Metabolic Syndrome and Atherosclerosis. Frontiers in Pharmacology, 2021.

-

Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate Review, 2025.

Sources

Methodological & Application

Synthesis of 4-(Benzyloxy)-1,2-benzoxazol-3-amine Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the 1,2-Benzoxazole Scaffold

The 1,2-benzoxazole (or indoxazole) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticonvulsant, antipsychotic, antimicrobial, and anticancer properties.[2] The 3-amino-1,2-benzoxazole moiety, in particular, serves as a versatile pharmacophore and a key building block for the synthesis of more complex bioactive molecules. The introduction of a benzyloxy group at the 4-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making 4-(benzyloxy)-1,2-benzoxazol-3-amine derivatives attractive targets for novel therapeutic development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are based on established chemical principles and supported by scientific literature, offering two primary synthetic strategies to achieve the target compound.

Synthetic Strategies: Two Convergent Pathways

The synthesis of this compound can be approached through two primary retrosynthetic pathways, each with its own merits and considerations.

Strategy A focuses on the late-stage introduction of the benzyloxy group via O-alkylation of a pre-formed 4-hydroxy-1,2-benzoxazol-3-amine core. This approach is advantageous when the 4-hydroxy precursor is readily accessible.

Strategy B involves the early-stage introduction of the benzyloxy group onto a benzonitrile precursor, followed by the formation of the 1,2-benzoxazole ring. This strategy can be beneficial if selective benzylation of a dihydroxybenzonitrile is achievable or if the benzyloxy-substituted precursor is commercially available.

Caption: Retrosynthetic analysis of this compound.

Strategy A: Late-Stage O-Benzylation

This strategy hinges on the synthesis of the key intermediate, 3-amino-4-hydroxy-1,2-benzisoxazole, followed by its O-benzylation.

Part 1: Synthesis of 3-Amino-4-hydroxy-1,2-benzisoxazole

The synthesis of this crucial intermediate can be achieved from 2,6-dihydroxybenzonitrile. The formation of the 3-amino-1,2-benzisoxazole ring from a 2-hydroxybenzonitrile precursor often proceeds via an O-aryl oxime intermediate.[3]

Caption: Synthesis of the key intermediate 3-Amino-4-hydroxy-1,2-benzisoxazole.

Protocol 1: Synthesis of 3-Amino-4-hydroxy-1,2-benzisoxazole

-

Materials:

-

2,6-Dihydroxybenzonitrile

-

Acetone oxime

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 2,6-dihydroxybenzonitrile (1.0 eq) in DMF, add acetone oxime (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Acidify the mixture with 1N HCl to a pH of approximately 5-6.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude intermediate, 2-hydroxy-6-((isopropylideneamino)oxy)benzonitrile, is then dissolved in a suitable solvent like ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide, and stir at room temperature for 2-4 hours to effect cyclization.[3]

-

Neutralize the reaction with a suitable acid and remove the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain 3-amino-4-hydroxy-1,2-benzisoxazole.

-

Part 2: O-Benzylation of 3-Amino-4-hydroxy-1,2-benzisoxazole

The final step in this strategy is the selective O-benzylation of the phenolic hydroxyl group. Care must be taken to avoid N-benzylation of the amino group. The use of a suitable base and reaction conditions is critical for achieving high selectivity.[4]

Protocol 2: Synthesis of this compound

-

Materials:

-

3-Amino-4-hydroxy-1,2-benzisoxazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or a milder base like cesium carbonate (Cs₂CO₃)

-

Acetone or DMF

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 3-amino-4-hydroxy-1,2-benzisoxazole (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

| Step | Reactants | Reagents/Solvents | Temperature | Time (h) | Yield (%) |

| 1 | 2,6-Dihydroxybenzonitrile, Acetone oxime | K₂CO₃, DMF | 80 °C | 12-16 | ~70-80 |

| 2 | 3-Amino-4-hydroxy-1,2-benzisoxazole, Benzyl bromide | K₂CO₃, Acetone | Room Temp. | 8-12 | ~85-95 |

Table 1: Summary of reaction conditions and typical yields for Strategy A.

Strategy B: Early-Stage Benzylation and Subsequent Cyclization

This alternative route introduces the benzyloxy group at an earlier stage, starting with the selective benzylation of a suitable precursor, followed by the formation of the 3-amino-1,2-benzisoxazole ring.

Part 1: Synthesis of 2-Hydroxy-6-(benzyloxy)benzonitrile

A key challenge in this strategy is the selective mono-benzylation of 2,6-dihydroxybenzonitrile. The differential acidity of the two hydroxyl groups can be exploited to achieve regioselectivity.

Protocol 3: Selective Mono-benzylation of 2,6-Dihydroxybenzonitrile

-

Materials:

-